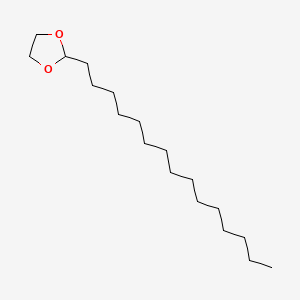

2-Pentadecyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4360-57-0 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

2-pentadecyl-1,3-dioxolane |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3 |

InChI Key |

HTXICYGCTKNGOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1OCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pentadecyl-1,3-dioxolane from Hexadecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-pentadecyl-1,3-dioxolane, a cyclic acetal (B89532) derived from hexadecanal (B134135). The document details the chemical principles, experimental protocols, and characterization methods for this compound. Furthermore, it explores the potential applications of long-chain 1,3-dioxolanes in the pharmaceutical and life sciences sectors, including their roles as protecting groups in complex syntheses and their emerging biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

The synthesis of this compound from hexadecanal represents a classic example of acetal formation, a fundamental reaction in organic chemistry. This reaction involves the protection of the aldehyde functional group of hexadecanal by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. The resulting this compound is a stable cyclic acetal.

Acetal formation is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Various Brønsted and Lewis acid catalysts can be employed to facilitate this transformation.[1]

Long-chain acetals like this compound are of interest not only as protected intermediates in the synthesis of complex molecules but also for their potential biological activities. Recent studies have highlighted the role of similar long-chain cyclic acetals as mosquito repellents and as potential modulators of multidrug resistance (MDR) in cancer cells.[2][3]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the acid-catalyzed reaction of hexadecanal with ethylene glycol. The overall reaction is depicted below:

Reaction:

Hexadecanal + Ethylene Glycol ⇌ this compound + Water

The mechanism involves the initial protonation of the carbonyl oxygen of hexadecanal by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. A subsequent proton transfer and intramolecular cyclization with the elimination of a water molecule lead to the formation of the protonated this compound. Finally, deprotonation regenerates the acid catalyst and yields the final product.[4]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from hexadecanal.

Materials and Equipment

| Material/Equipment | Specifications |

| Hexadecanal | ≥95% purity |

| Ethylene glycol | Anhydrous, ≥99% |

| p-Toluenesulfonic acid monohydrate | ≥98% |

| Toluene (B28343) | Anhydrous |

| Saturated sodium bicarbonate solution | |

| Anhydrous magnesium sulfate | |

| Round-bottom flask | Appropriate size |

| Dean-Stark apparatus | |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard glassware for workup |

Synthetic Procedure

-

Reaction Setup: A 250 mL round-bottom flask is charged with hexadecanal (e.g., 0.1 mol), ethylene glycol (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL).

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.001-0.005 mol) is added to the mixture.

-

Azeotropic Distillation: The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux with vigorous stirring. The water-toluene azeotrope is collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction is monitored by the amount of water collected in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| Spectroscopic Data | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃) | ~4.8-5.0 ppm (t, 1H, O-CH-O), ~3.8-4.0 ppm (m, 4H, O-CH₂-CH₂-O), ~1.6 ppm (m, 2H, CH₂ adjacent to the ring), ~1.2-1.4 ppm (br s, 26H, -(CH₂)₁₃-), ~0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~104 ppm (O-CH-O), ~65 ppm (O-CH₂-CH₂-O), ~34 ppm (CH₂ adjacent to the ring), ~22-32 ppm (-(CH₂)₁₄-), ~14 ppm (-CH₃) |

| Mass Spectrometry (EI) | m/z 284 (M⁺), fragments corresponding to the loss of alkyl chain and parts of the dioxolane ring. |

| Infrared (IR) | ~2920, 2850 cm⁻¹ (C-H stretch), ~1100-1200 cm⁻¹ (C-O stretch) |

Potential Applications in Drug Development

The 1,3-dioxolane (B20135) moiety is a versatile functional group in the context of drug development. Its primary application is as a protecting group for aldehydes and ketones during multi-step syntheses of complex pharmaceutical compounds.[5] The stability of the cyclic acetal under neutral and basic conditions allows for selective transformations on other parts of the molecule.

Furthermore, long-chain 2-alkyl-1,3-dioxolanes are being investigated for their own biological activities. For instance, certain cyclic acetals have demonstrated potent and long-lasting mosquito repellent properties, outperforming commercial repellents like DEET in some studies.[2][6] This suggests a potential for developing novel, safe, and effective insect repellents.

In the field of oncology, derivatives of 1,3-dioxolane have been synthesized and evaluated as modulators to overcome multidrug resistance (MDR) in cancer cells.[3] MDR is a significant challenge in chemotherapy, and compounds that can reverse this resistance are of great interest. The lipophilic nature of the long pentadecyl chain in this compound could influence its interaction with cell membranes and drug efflux pumps like P-glycoprotein, a key player in MDR.

Visualizations

Reaction Pathway

Caption: Acid-catalyzed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. The acid-catalyzed acetalization of hexadecanal with ethylene glycol is a robust and well-established method for its preparation. The resulting long-chain cyclic acetal is a valuable intermediate for organic synthesis and may possess interesting biological properties relevant to the development of new pharmaceuticals and healthcare products. The provided experimental protocols and characterization data serve as a practical resource for researchers in the field. Further investigation into the biological activities of this compound and related long-chain acetals is warranted to fully explore their therapeutic potential.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclic Acetals as Novel Long-Lasting Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preparation of 2-Pentadecyl-1,3-dioxolane using Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Pentadecyl-1,3-dioxolane, a valuable intermediate in various chemical syntheses, including drug development. The document details the core principles of the reaction, provides an adaptable experimental protocol, summarizes relevant quantitative data, and visualizes the reaction mechanism and workflow.

Introduction

This compound, also known as hexadecanal (B134135) ethylene (B1197577) acetal (B89532), belongs to the class of cyclic acetals. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the aldehyde functionality of palmitaldehyde (hexadecanal). This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo chemical transformations under conditions that would otherwise affect the aldehyde. The formation of this cyclic acetal is achieved through the acid-catalyzed reaction of palmitaldehyde with ethylene glycol.

Core Principles of the Reaction

The synthesis of this compound from palmitaldehyde and ethylene glycol is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The key principle driving the reaction towards the product is the removal of water, a byproduct of the reaction, thereby shifting the equilibrium in favor of the acetal formation according to Le Châtelier's principle.

The reaction is typically carried out in a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, allowing for the continuous removal of water using a Dean-Stark apparatus. Various acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively reported with precise yield data under varied conditions, the following is a representative and adaptable experimental procedure based on standard methods for the preparation of 2-alkyl-1,3-dioxolanes from long-chain aldehydes.

Materials:

-

Palmitaldehyde (Hexadecanal)

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Setup: A two-necked round-bottom flask is charged with a magnetic stir bar, palmitaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). The flask is fitted with a Dean-Stark apparatus, which is topped with a reflux condenser. The apparatus is filled with toluene.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Characterization: The final product can be further purified by vacuum distillation or column chromatography if necessary. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 2-alkyl-1,3-dioxolanes, which can serve as a reference for the synthesis of this compound.

| Aldehyde/Ketone | Diol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Salicylaldehyde | Ethylene Glycol | Montmorillonite K10 | Toluene | 4 | Reflux | 93 | [1] |

| Benzaldehyde | Ethylene Glycol | Sulfonic acid functionalized MIL-101(Cr) | - | 0.5 | 80 | 97 (conversion) | [2] |

| Various aldehydes | Ethylene Glycol | 0.1 mol% HCl | Ethylene Glycol | 0.5 | Ambient | >99 (conversion) | [3] |

| Propiophenone | Pentane-1,3,5-triol | p-TsOH | Toluene | 1.5 | Reflux | 90 | [4] |

| Benzaldehyde | Pentane-1,3,5-triol | p-TsOH | CH₂Cl₂ | 16 | Reflux | 78 | [4] |

Mandatory Visualizations

Reaction Mechanism

The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent intramolecular cyclization and dehydration.

References

Chemical and physical properties of 2-Pentadecyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Pentadecyl-1,3-dioxolane. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and established knowledge of related 1,3-dioxolane (B20135) structures. It includes a summary of physicochemical properties, proposed experimental protocols for synthesis and analysis, and a discussion of the potential biological activities of the broader class of 1,3-dioxolanes. This document aims to serve as a foundational resource for researchers interested in the study and potential applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. Experimental validation of these properties is recommended for any research application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1] |

| Molecular Weight | 284.48 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4360-57-0 | ChemicalBook[2][3] |

| Predicted Boiling Point | 333.6 ± 10.0 °C | LookChem |

| Predicted Density | 0.880 ± 0.06 g/cm³ | LookChem |

| XLogP3 (Computed) | 7.6 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[1] |

| Canonical SMILES | CCCCCCCCCCCCCCCC1OCCO1 | PubChem[1] |

| InChI Key | HTXICYGCTKNGOD-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the current literature. The following protocols are adapted from general methods for the synthesis and analysis of long-chain acetals and 1,3-dioxolanes.

Synthesis of this compound

The synthesis of this compound can be achieved via the acetalization of hexadecanal (B134135) with ethylene (B1197577) glycol in the presence of an acid catalyst.

Reaction:

Hexadecanal + Ethylene Glycol ⇌ this compound + Water

Materials:

-

Hexadecanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography.

Procedure (Column Chromatography):

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Methods

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for confirming the identity and purity of this compound.

Instrumentation and Conditions (Suggested):

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Sample Preparation:

Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane) before injection.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

Instrumentation and Conditions (Suggested):

-

Spectrometer: 300 MHz or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of 1,3-dioxolane derivatives has been reported to exhibit various biological activities.

Studies have shown that some 1,3-dioxolane compounds possess antibacterial and antifungal properties.[4][5][6] The mechanism of action is not fully elucidated but may be related to the disruption of microbial cell membranes or interference with essential metabolic pathways. It is important to note that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the dioxolane ring.

Further research is required to determine if this compound exhibits any significant biological effects.

Visualizations

As there is no information on signaling pathways for this compound, the following diagrams illustrate the proposed experimental workflow for its synthesis and analysis.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Caption: Logical relationship of reactants and products in the synthesis of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. While computational data provides a solid starting point for understanding its physicochemical properties, there is a clear need for experimental studies to validate these predictions and to explore the synthesis, reactivity, and potential biological activities of this compound. The proposed experimental protocols offer a framework for initiating such investigations. Future research will be crucial in elucidating the specific characteristics and potential applications of this compound in various scientific and industrial fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation of acetals from aldehydes and alcohols under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. US4513144A - Acetal purification with superoxides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-Pentadecyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 2-Pentadecyl-1,3-dioxolane. This information is crucial for its identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.85 | Triplet | 1H | O-CH-O |

| ~3.95 - 3.85 | Multiplet | 4H | O-CH₂-CH₂-O |

| ~1.65 | Quintet | 2H | -CH-CH₂-(CH₂)₁₂-CH₃ |

| ~1.40 - 1.20 | Multiplet | 26H | -(CH₂)₁₃-CH₃ |

| ~0.88 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~109.5 | O-CH-O |

| ~65.0 | O-CH₂-CH₂-O |

| ~34.0 | -CH-CH₂-(CH₂)₁₂-CH₃ |

| ~31.9 | -(CH₂)ₙ- (chain) |

| ~29.7 - 29.3 | -(CH₂)ₙ- (chain) |

| ~24.5 | -CH-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₈H₃₆O₂), the predicted molecular weight is 284.48 g/mol . The electron ionization (EI) mass spectrum is expected to show the following characteristic fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 284 | [M]⁺ (Molecular Ion) |

| 283 | [M-H]⁺ |

| 143 | [M - C₁₀H₂₁]⁺ (α-cleavage) |

| 115 | [M - C₁₂H₂₅]⁺ (α-cleavage) |

| 87 | [C₄H₇O₂]⁺ (Dioxolane ring fragment) |

| 73 | [C₃H₅O₂]⁺ (Dioxolane ring fragment) |

| 43 | [C₃H₇]⁺ (Alkyl chain fragment) |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption frequencies for this compound are summarized below.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkyl chain) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 1200 - 1000 | Strong | C-O stretching (acetal) |

Experimental Protocols

The following section details a general methodology for the synthesis and characterization of this compound.

This procedure is based on the acid-catalyzed acetalization of hexadecanal (B134135) with ethylene (B1197577) glycol.[1][2]

Materials:

-

Hexadecanal (1 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integration values.

Mass Spectrometry:

-

Introduce a diluted solution of the sample into the mass spectrometer, typically using a gas chromatograph (GC-MS) for separation and ionization.

-

Use electron ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Infrared Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Pentadecyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Pentadecyl-1,3-dioxolane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on established chemical shift principles for analogous structures, including 2-alkyl-1,3-dioxolanes and long-chain alkanes. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided.

Molecular Structure

The structure of this compound is fundamental to understanding its NMR spectra. The molecule consists of a five-membered dioxolane ring substituted at the C2 position with a fifteen-carbon alkyl chain (pentadecyl group).

Caption: Chemical structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of similar structures and general NMR principles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Triplet (t) | 1H | H-2 (methine proton on the dioxolane ring) |

| ~3.8 - 4.0 | Multiplet (m) | 4H | H-4, H-5 (methylene protons on the dioxolane ring) |

| ~1.6 - 1.7 | Multiplet (m) | 2H | H-1' (methylene protons adjacent to the dioxolane ring) |

| ~1.2 - 1.4 | Broad Singlet | ~24H | -(CH₂)₁₂- (methylene protons of the pentadecyl chain) |

| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₃ (terminal methyl group of the pentadecyl chain) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~103 - 105 | C-2 (acetal carbon) |

| ~64 - 66 | C-4, C-5 (dioxolane methylene (B1212753) carbons) |

| ~34 - 36 | C-1' (methylene carbon adjacent to the dioxolane ring) |

| ~29 - 32 | -(CH₂)₁₂- (bulk methylene carbons of the pentadecyl chain) |

| ~22 - 24 | Methylene carbon adjacent to the terminal methyl group |

| ~14 | -CH₃ (terminal methyl carbon) |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

A standardized workflow ensures sample consistency and quality.

Caption: Workflow for NMR sample preparation.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Spectroscopy Acquisition Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

-

Number of Scans (ns): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected chemical shifts.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Acquisition Parameters

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a much longer delay (e.g., 5 times the longest T₁ of the carbons of interest) and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (sw): A spectral width of approximately 200-240 ppm, centered around 100-120 ppm, will encompass the expected range of carbon chemical shifts.

-

Temperature: 298 K (25 °C).

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and the solvent triplet at 77.16 ppm for ¹³C NMR are commonly used as internal references.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks are identified.

-

Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign the signals to the specific protons and carbons in the this compound molecule.

This guide provides a foundational framework for the NMR analysis of this compound. While the provided data is predictive, the detailed experimental protocols will enable researchers to acquire high-quality, publishable spectra for this and structurally related compounds.

Mass spectrometry fragmentation pattern of 2-Pentadecyl-1,3-dioxolane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Pentadecyl-1,3-dioxolane

Introduction

This compound (C18H36O2, MW: 284.48 g/mol ) is a cyclic acetal (B89532) formed from the reaction of hexadecanal (B134135) and ethylene (B1197577) glycol.[1] As with many organic molecules, mass spectrometry is a critical analytical technique for its structural elucidation and identification. This guide provides a detailed analysis of the expected fragmentation pattern of this compound, primarily under Electron Ionization (EI) conditions, which is a common method for GC-MS analysis. The fragmentation of cyclic acetals is characterized by distinct cleavage pathways that provide significant structural information.[2][3]

Primary Fragmentation Pathways

Upon electron ionization, this compound forms an energetically unstable molecular ion ([M]+•) that undergoes fragmentation. The fragmentation pattern is dominated by cleavage events initiated at the dioxolane ring, driven by the stability of the resulting oxygen-containing cations.

Molecular Ion Peak ([M]+•) The molecular ion peak at m/z 284 is expected to be of very low abundance or entirely absent.[4] This is a common characteristic for long-chain aliphatic compounds and acetals, which tend to fragment readily.[4][5]

Alpha (α)-Cleavage The most significant fragmentation pathway for this compound is the alpha-cleavage of the bond between the C2 carbon of the dioxolane ring and the attached pentadecyl chain.[4][6] This homolytic cleavage is driven by the ability of the adjacent oxygen atoms to stabilize the resulting positive charge. This reaction leads to the formation of a stable, resonance-stabilized oxonium ion and a pentadecyl radical.

-

Formation of the Base Peak (m/z 73): The cleavage results in the loss of the C15H31• radical, with the charge being retained by the dioxolane moiety. This generates the 1,3-dioxolan-2-ylium ion ([C3H5O2]+) at an m/z of 73. Due to its high stability, this fragment is anticipated to be the base peak in the mass spectrum.

Fragmentation of the Alkyl Chain The long pentadecyl side chain can also undergo fragmentation, leading to a characteristic series of hydrocarbon clusters. These peaks are typically separated by 14 mass units, corresponding to the sequential loss of CH2 groups.[7] This results in a pattern of peaks at m/z values such as 43, 57, 71, 85, etc., corresponding to [CnH2n+1]+ ions. However, the intensity of these alkyl fragments is generally much lower than the base peak at m/z 73.

Data Presentation: Summary of Key Fragments

The following table summarizes the principal ions expected in the 70 eV EI mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Fragmentation Origin | Expected Relative Intensity |

| 284 | [C18H36O2]+• | Molecular Ion (M+) | Very Low / Absent |

| 73 | [C3H5O2]+ | α-cleavage at C2, loss of •C15H31 | 100% (Base Peak) |

| 43 | [C2H3O]+ | Further fragmentation of the dioxolane ring | Moderate |

| 57, 71, 85... | [CnH2n+1]+ | Fragmentation of the pentadecyl chain | Low |

Experimental Protocols

A standard method for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 20:1 is common for initial analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

Mandatory Visualization

The primary fragmentation pathway of this compound is visualized below.

References

- 1. This compound | C18H36O2 | CID 552019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datapdf.com [datapdf.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Natural Occurrence and Biological Sources of 2-Pentadecyl-1,3-dioxolane

Affiliation: Google Research

Abstract

This technical guide addresses the current scientific understanding of the natural occurrence and biological sources of the chemical compound 2-Pentadecyl-1,3-dioxolane. A comprehensive review of available scientific literature and chemical databases was conducted to ascertain its presence in plants, insects, marine organisms, and other natural sources. The findings of this extensive search are presented herein.

Introduction to this compound

This compound is a chemical compound classified as a cyclic acetal (B89532). Its structure consists of a five-membered dioxolane ring to which a fifteen-carbon alkyl chain (a pentadecyl group) is attached at the second position. The chemical structure is as follows:

-

Chemical Formula: C₁₈H₃₆O₂

-

CAS Number: 4360-57-0

-

Molecular Weight: 284.48 g/mol

Acetal groups, in general, are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions. The long alkyl chain in this compound imparts significant lipophilicity to the molecule.

Natural Occurrence and Biological Sources

A thorough and systematic search of scientific databases and literature was performed to identify any reported natural occurrences or biological sources of this compound. The search included investigations into its potential presence in:

-

Plant metabolomes, including essential oils and cuticular waxes

-

Insect semiochemicals, such as pheromones and defensive secretions

-

Marine invertebrate and algal metabolites

-

Fungal and microbial volatile organic compounds

Despite these extensive efforts, as of the date of this guide, there is no scientific literature available that reports the isolation or identification of this compound from any natural source.

The compound is commercially available from various chemical suppliers, indicating its synthesis for research and industrial purposes rather than extraction from natural materials.

Discussion

The absence of this compound in the known natural product literature is a significant finding. While the 1,3-dioxolane (B20135) ring system is present in some naturally occurring molecules, the specific combination with a pentadecyl chain at the C2 position has not been documented as a biological product.

It is important to distinguish this compound from other structurally related compounds that have been identified in nature:

-

Other Dioxolanes: A variety of other dioxolane derivatives, often with more complex structures and different substituents, have been isolated from natural sources. These often possess biological activities, but they are structurally distinct from the compound .

-

Long-Chain Alkanes and Fatty Aldehydes: The pentadecyl group is a component of many natural lipids. Its precursor, hexadecanal (B134135) (the aldehyde from which this compound is synthetically derived), is found in some biological systems. However, the formation of the specific cyclic acetal with ethylene (B1197577) glycol to produce this compound has not been observed as a natural metabolic process.

The logical relationship for the synthesis of this compound, which has not been observed in nature, is depicted below. This diagram illustrates the chemical reaction that would be required.

Initial Biological Activity Screening of 2-Pentadecyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentadecyl-1,3-dioxolane is a heterocyclic organic compound belonging to the 1,3-dioxolane (B20135) class. While specific biological activity data for this compound is not extensively documented in current literature, the 1,3-dioxolane scaffold is a recurring motif in a variety of biologically active molecules.[1][2][3] Compounds featuring this ring system have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, antiviral, anesthetic, and anticonvulsant properties.[1][3] This technical guide provides an overview of the initial biological activity screening methodologies and presents data from related 1,3-dioxolane derivatives to inform potential research directions for this compound.

Antimicrobial and Antifungal Activity

The 1,3-dioxolane ring is a key structural feature in several antifungal agents, such as ketoconazole (B1673606) and itraconazole.[2] Various synthetic 1,3-dioxolane derivatives have been evaluated for their antibacterial and antifungal activities.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 1,3-dioxolane derivatives against various microbial strains. It is important to note that these are not values for this compound but for other compounds within the same chemical class.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Chiral and Racemic 1,3-dioxolanes | Staphylococcus aureus | 625 - 1250 | [1] |

| Chiral and Racemic 1,3-dioxolanes | Staphylococcus epidermidis | Not specified, but showed excellent activity | [1] |

| Chiral and Racemic 1,3-dioxolanes | Pseudomonas aeruginosa | Not specified, but showed perfect activity | [1] |

| Chiral and Racemic 1,3-dioxolanes | Enterococcus faecalis | 625 | [1] |

| Chiral and Racemic 1,3-dioxolanes | Candida albicans | Not specified, but showed excellent activity | [1] |

| Substituted 1,3-dioxolanes | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | 156 - 1250 | [2] |

| 1,3-dioxolane derivatives | E. faecalis, S. epidermidis (planktonic cells) | 9.76 - 39.06 | [4] |

| 1,3-dioxolane derivatives | E. faecalis, S. epidermidis (biofilm eradication) | 2000 - 5000 | [4] |

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Test Compound: The test compound (e.g., a 1,3-dioxolane derivative) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for antimicrobial screening using the microbroth dilution method.

Anticancer Activity

Several compounds containing the 1,3-dioxolane ring have been investigated for their potential as anticancer agents.[5][6] For instance, certain dioxolane analogs have shown potent activity against a variety of human cancer cell lines, with some exhibiting GI50 values in the nanomolar range.[5] Another example is β-L-dioxolane-cytidine, a nucleoside analogue with the unnatural L configuration, which has demonstrated anticancer activity.[6]

Quantitative Data Summary

The following table presents growth inhibition (GI50) data for some 1,3-dioxolane derivatives against human cancer cell lines.

| Compound Type | Cancer Cell Line | GI50 Value | Reference |

| Dihydrodioxin and Dioxol Analogs | Various (panel of 60) | <100 nM | [5] |

| Diaryl-acrylonitrile Analogue | SF-539, MDA-MB-435, OVCAR-3, A498 | <10 nM | [5] |

| DMU-212 (related structure) | SNB-75 (CNS), MDA-MB-435 (Melanoma), A498 (Renal), MCF7 (Breast) | 0.74 - 1.88 µM | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a potential medicinal agent.

-

Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Experimental Workflow for In Vitro Anticancer Screening

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Other Potential Biological Activities

The 1,3-dioxolane scaffold has been associated with a range of other biological activities, suggesting further avenues for the screening of this compound.

-

Anti-inflammatory Activity: Some natural and synthetic compounds are known to possess anti-inflammatory properties through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.[7][8][9] Given the structural diversity of anti-inflammatory agents, 1,3-dioxolane derivatives could be evaluated in relevant assays (e.g., COX inhibition, measurement of nitric oxide production in macrophages).

-

Antiviral Activity: Certain 1,3-dioxolane-containing nucleoside analogs have demonstrated antiviral effects.[1] This suggests that this compound could be screened against a panel of viruses.

-

Anesthetic and Anticonvulsant Activities: The literature also points to anesthetic and anticonvulsant properties within the 1,3-dioxolane class, indicating potential for neurological activity.[1]

While direct experimental data on the biological activity of this compound is currently sparse, the well-documented and diverse pharmacological profile of the broader 1,3-dioxolane class of compounds provides a strong rationale for its investigation. The established antimicrobial and anticancer activities of many 1,3-dioxolane derivatives suggest that this compound is a promising candidate for initial biological screening. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the potential therapeutic applications of this compound. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of beta-L-dioxolane-cytidine, a novel nucleoside analogue with the unnatural L configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.ufjf.br [www2.ufjf.br]

- 8. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Enigmatic 2-Pentadecyl-1,3-dioxolane: A Review of Its Chemistry and a Call for Further Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentadecyl-1,3-dioxolane, a long-chain alkyl derivative of the 1,3-dioxolane (B20135) heterocyclic ring system, presents a unique combination of a polar acetal (B89532) functionality and a nonpolar fifteen-carbon chain. Despite its simple structure, a comprehensive review of the scientific literature reveals a surprising scarcity of information regarding its specific discovery, history, and biological applications. This technical guide aims to consolidate the available chemical data for this compound, provide a generalized experimental protocol for its synthesis based on established methods for related compounds, and highlight the significant gaps in our knowledge that warrant future investigation. The lack of empirical data necessitates a reliance on predicted properties and generalized methodologies, underscoring the nascent stage of research on this particular molecule.

Introduction

The 1,3-dioxolane ring is a fundamental five-membered oxygen-containing heterocycle, widely recognized in organic chemistry as a protective group for carbonyl compounds and as a structural motif in various biologically active molecules. The attachment of a long lipophilic pentadecyl chain at the 2-position of this ring suggests potential applications in areas requiring specific solubility characteristics, such as in the formulation of fragrances, pharmaceuticals, or as a chemical intermediate in the synthesis of complex lipids. However, the scientific literature is largely silent on the specific history of this compound's discovery and its subsequent investigation. This guide serves as a foundational document, summarizing the known chemical properties and proposing a synthetic route, thereby providing a starting point for researchers interested in exploring the potential of this understudied compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | PubChem[1] |

| Molecular Weight | 284.48 g/mol | ChemicalBook[2] |

| CAS Number | 4360-57-0 | ChemicalBook[2][3] |

| Boiling Point (Predicted) | 333.6 ± 10.0 °C | ChemicalBook[2] |

| Density (Predicted) | 0.880 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 (Predicted) | 7.6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Hexadecanal (B134135) cyclic ethylene (B1197577) acetal | PubChem[1] |

Synthesis of this compound: A Generalized Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a standard and effective method for the preparation of 2-alkyl-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde with ethylene glycol. The following protocol is a generalized procedure based on these established methods.

Objective: To synthesize this compound from hexadecanal and ethylene glycol.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

-

Hexadecanal (1.0 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a reflux condenser, and a separatory funnel.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexadecanal, ethylene glycol, and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. A generalized experimental workflow for the synthesis of this compound.

Discussion and Future Directions

The significant lack of published research on this compound is a critical finding of this literature review. While its synthesis can be reasonably predicted based on established chemical principles, the absence of reported biological studies or specific applications is noteworthy. This presents a clear opportunity for future research.

Key areas for investigation include:

-

Definitive Synthesis and Characterization: A thorough study reporting the optimized synthesis of this compound with complete spectroscopic and physical characterization is needed to provide a reliable reference for future work.

-

Exploration of Biological Activity: Given that other 1,3-dioxolane derivatives have shown biological activity, screening this compound for various biological effects, such as antimicrobial, antifungal, or anticancer properties, is a logical next step. Its long alkyl chain may facilitate membrane interactions, a property that could be exploited in drug design.

-

Physicochemical and Formulation Studies: Investigation into the surfactant properties and its behavior in emulsions and microemulsions could reveal applications in cosmetics, food science, or drug delivery systems.

Conclusion

This compound remains a molecule of unrealized potential. This guide has synthesized the limited available information and provided a practical, albeit generalized, framework for its synthesis. The clear message from this review is the pressing need for foundational research to uncover the history, properties, and potential applications of this intriguing long-chain heterocyclic compound. It is hoped that this document will serve as a catalyst for such investigations, paving the way for new discoveries in the fields of chemistry and the life sciences.

References

Solubility of 2-Pentadecyl-1,3-dioxolane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Pentadecyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on fundamental chemical principles and analysis of structurally similar molecules. Furthermore, it furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents, intended to guide researchers in generating precise empirical data.

Introduction to this compound

This compound is a heterocyclic acetal (B89532) with the chemical formula C₁₈H₃₆O₂.[1] Structurally, it consists of a five-membered 1,3-dioxolane (B20135) ring substituted at the C2 position with a long, fifteen-carbon alkyl chain (pentadecyl group). This structure is typically formed through the ketalization of a ketone or acetalization of an aldehyde with ethylene (B1197577) glycol.[2][3] The solubility of this molecule is governed by the interplay between its two primary structural features:

-

The Pentadecyl Tail: This long hydrocarbon chain is non-polar and hydrophobic, dominating the molecule's overall character.

-

The 1,3-Dioxolane Ring: The two ether oxygen atoms in the ring introduce a degree of polarity and can act as hydrogen bond acceptors.[4]

This dual nature suggests that this compound will have an amphiphilic character, influencing its solubility across a range of organic solvents.[5]

Predicted Solubility Profile

Based on the "like dissolves like" principle, the significant non-polar character imparted by the C15 alkyl chain is the primary determinant of the compound's solubility. The polar dioxolane head has a lesser, though not negligible, influence.

Data Presentation

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The non-polar pentadecyl chain will have strong van der Waals interactions with these solvents. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Similar to aliphatic solvents, strong non-polar interactions will drive dissolution. |

| Polar Aprotic | THF, Diethyl Ether, Ethyl Acetate, Acetone | Moderate to High | These solvents can interact favorably with both the polar dioxolane ring and the non-polar alkyl chain. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The hydrogen-bonding network of the alcohols will be disrupted by the long hydrophobic tail, limiting miscibility.[6] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The large, non-polar alkyl group makes the molecule highly hydrophobic, preventing dissolution in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and commonly used technique.

Objective

To quantitatively determine the concentration of this compound in a saturated solution of a selected organic solvent at a controlled temperature and pressure.

Materials and Equipment

-

Compound: Pure this compound (>98% purity)

-

Solvents: HPLC or analytical grade solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Autosampler vials

-

Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.

-

Perform a series of dilutions to prepare at least five standard solutions that bracket the expected solubility range.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial (e.g., 100 mg of solid to 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial. Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed autosampler vial. The filter removes suspended microcrystals, ensuring only the dissolved compound is measured.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the prepared samples using a validated GC-FID or GC-MS method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Calculation:

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining solubility.

Caption: Workflow for quantitative solubility determination.

References

Methodological & Application

Application Notes and Protocols: 2-Pentadecyl-1,3-dioxolane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pentadecyl-1,3-dioxolane as a protecting group for aldehydes. This information is intended to guide researchers in the strategic application of this protecting group in complex organic syntheses.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes, being highly reactive electrophiles, often require protection to allow for chemical transformations on other parts of a molecule. The 1,3-dioxolane (B20135) protecting group, formed by the reaction of an aldehyde with ethylene (B1197577) glycol, is a robust and versatile option. The use of a long alkyl chain substituent, as in this compound, can impart specific solubility and steric properties that may be advantageous in certain synthetic routes, particularly in the synthesis of lipophilic molecules.

1,3-Dioxolanes are stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[1] Their removal, or deprotection, is typically achieved under acidic conditions, regenerating the aldehyde.[1][2]

Chemical Properties and Stability

The stability of the 1,3-dioxolane ring is a key consideration in its application. The pentadecyl group at the 2-position does not significantly alter the fundamental chemical reactivity of the dioxolane ring but does increase the lipophilicity of the protected molecule.

General Stability of 1,3-Dioxolanes:

| Reagent/Condition | Stability |

| Strong Bases (e.g., NaOH, KOtBu) | Stable[1] |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable[2] |

| Hydride Reducing Agents (e.g., LiAlH4, NaBH4) | Stable[2] |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Generally Stable |

| Catalytic Hydrogenation | Stable |

| Acidic Conditions (aqueous) | Labile[1] |

Strategic Applications

The this compound protecting group is particularly useful in the following scenarios:

-

Synthesis of Lipophilic Molecules: The long alkyl chain enhances solubility in nonpolar organic solvents, which can be beneficial for reactions and purifications.

-

Multi-step Syntheses Requiring Basic or Nucleophilic Conditions: The stability of the dioxolane ring under these conditions allows for a wide range of subsequent chemical transformations.

-

Selective Protection of Aldehydes: Aldehydes can be selectively protected in the presence of less reactive ketones.[3]

Experimental Protocols

The following are generalized protocols for the formation and cleavage of this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: Protection of an Aldehyde as a this compound

This protocol describes the acid-catalyzed formation of the 1,3-dioxolane from an aldehyde and ethylene glycol.

Materials:

-

Aldehyde (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (p-TsOH) (0.01 equiv) or other acid catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, and the reaction is complete as monitored by TLC or GC/MS.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Reaction Conditions for Acetal Formation:

| Catalyst | Solvent | Temperature | Typical Reaction Time | Yield |

| p-TsOH | Toluene | Reflux | 2-12 h | High |

| H2SO4 | Dichloromethane | Room Temp | 4-24 h | Good to High |

| Lewis Acids (e.g., Sc(OTf)3) | Dichloromethane | Room Temp | 1-6 h | High |

Protocol 2: Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.

Materials:

-

This compound (1.0 equiv)

-

Acetone-water mixture (e.g., 9:1 v/v)

-

Hydrochloric acid (1 M) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297) or other suitable organic solvent

Procedure:

-

Dissolve the this compound in an acetone-water mixture in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS.

-

Upon completion, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Deprotection Conditions:

| Reagent | Solvent | Temperature | Typical Reaction Time |

| HCl (aq) | Acetone/H2O | Room Temp | 1-8 h |

| Acetic Acid (aq) | THF/H2O | Room Temp - 50 °C | 2-24 h |

| Amberlyst-15 | Acetone/H2O | Room Temp | 1-12 h |

Visualizations

Caption: General workflow for aldehyde protection and deprotection.

Caption: Mechanism of formation and hydrolysis of 1,3-dioxolanes.

Caption: Decision tree for using this compound.

References

Application Notes & Protocols: Acetalization of Long-Chain Aldehydes

Introduction

Acetalization is a robust and widely employed method in organic synthesis for the protection of aldehyde functional groups.[1][2] This reversible reaction, typically catalyzed by acid, converts reactive aldehydes into stable acetals, which are inert to a variety of nucleophilic and basic conditions.[3][4] For long-chain aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and polymers, their protection as acetals is a critical step to prevent unwanted side reactions during multi-step syntheses.[5] This document provides detailed experimental protocols, quantitative data, and visual guides for the effective acetalization of long-chain aldehydes.

General Principles of Acetalization

The formation of an acetal (B89532) involves the reaction of an aldehyde with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst.[4] The reaction proceeds through a hemiacetal intermediate. Because the reaction is an equilibrium, it must be driven to completion, typically by removing the water generated during the reaction.[6][7] This is commonly achieved using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope.[6]

Common catalysts for this transformation include:

-

Homogeneous Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2][8]

-

Homogeneous Lewis acids: Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate.[9]

-

Heterogeneous acid catalysts: Amberlyst-15 resin, zeolites, and silica-supported acids, which offer advantages in terms of easy separation and reusability.[8][10]

The use of diols, such as ethylene (B1197577) glycol or 1,3-propanediol, is often preferred as it forms a more stable cyclic acetal in a single intramolecular step, which is entropically favored.[7][11][12]

Experimental Workflow & Reaction Mechanism

The general workflow for the acetalization of a long-chain aldehyde is depicted below, followed by the detailed acid-catalyzed reaction mechanism.

Data Presentation: Catalyst and Substrate Scope

The choice of catalyst and reaction conditions significantly impacts the efficiency of acetalization. The following tables summarize representative data for the acetalization of long-chain aldehydes.

Table 1: Acetalization of Dodecanal (B139956) with Various Alcohols/Diols Conditions: Dodecanal (2 mmol), 0.1 mol% Hydrochloric Acid, Stirred at ambient temperature for 30 min.[2]

| Alcohol/Diol | Solvent | Product | Yield (%) |

| Methanol (B129727) | Methanol | 1,1-Dimethoxydodecane | 99 |

| Ethanol | Ethanol | 1,1-Diethoxydodecane | 98 |

| n-Propanol | n-Propanol | 1,1-Dipropoxydodecane | 97 |

| Ethylene Glycol | Ethylene Glycol | 2-Undecyl-1,3-dioxolane | 98 |

| 1,3-Propanediol | 1,3-Propanediol | 2-Undecyl-1,3-dioxane | 99 |

Table 2: Effect of Aldehyde Chain Length on Acetalization Conditions vary by study. This table illustrates a general trend.

| Aldehyde | Catalyst | Conditions | Conversion/Yield (%) | Reference |

| Butanal | Microwave, Catalyst-free | 80 °C | ~90% | [8] |

| Heptanal | 0.1 mol% HCl in Methanol | Ambient Temp, 30 min | 99% | [2] |

| Decanal | Microwave, Catalyst-free | 140 °C | ~17% | [8] |

| Dodecanal | 0.1 mol% HCl in Methanol | Ambient Temp, 30 min | 99% | [2] |

Note: Reaction efficiency can be highly dependent on the specific catalyst and conditions used, not just chain length.

Experimental Protocols

Protocol 1: Classic Acetalization using p-TsOH and Dean-Stark Apparatus

This protocol describes the formation of a cyclic acetal from octanal (B89490) and ethylene glycol using p-toluenesulfonic acid as the catalyst with azeotropic removal of water.

Materials and Reagents:

-

Octanal (12.8 g, 100 mmol)

-

Ethylene glycol (7.4 g, 120 mmol, 1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 0.01 equiv)

-

Toluene (B28343) (200 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (500 mL), Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add octanal, ethylene glycol, and toluene.

-

Add the p-TsOH catalyst to the mixture.

-

Assemble the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water is 1.8 mL (from 100 mmol of octanal).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Separate the layers and wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product (2-heptyl-1,3-dioxolane) can be purified by vacuum distillation if necessary.

Protocol 2: Mild Acetalization using Low Catalyst Loading